Pyridine, 4,4'-(9,10-anthracenediyl)bis-
Overview
Description
Pyridine, 4,4'-(9,10-anthracenediyl)bis- is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of two pyridyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
9,10-Bis(4-pyridyl)anthracene, also known as Pyridine, 4,4’-(9,10-anthracenediyl)bis-, is a compound with a highly conjugated panel-like structure and unique photophysical and chemical features . It has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages . The primary targets of 9,10-Bis(4-pyridyl)anthracene are these supramolecular assemblies .
Mode of Action
The complexation reactions of the electron-rich, linear, and bi-functional ligand, 9,10-Bis(4-pyridyl)anthracene, with metal salts in the presence of guest molecules were studied . The single crystal analyses of the complexes reveal that an electron-deficient guest molecule such as nitrobenzene consistently templated the open two-dimensional network . On the other hand, the presence of benzene or alkoxysilane templated 1D-zigzag chains and/or 2D-grid layers .
Biochemical Pathways
9,10-Bis(4-pyridyl)anthracene affects the biochemical pathways involved in the formation of supramolecular assemblies . The compound’s interaction with its targets leads to changes in the structures of these assemblies, which can have downstream effects on their properties and functions .
Pharmacokinetics
Given its use in supramolecular assemblies, it is likely that these properties would be influenced by the specific conditions of its use .
Result of Action
The result of 9,10-Bis(4-pyridyl)anthracene’s action is the formation of supramolecular assemblies with specific structures . These assemblies can have a variety of properties and functions, depending on the specific conditions of their formation .
Action Environment
The action of 9,10-Bis(4-pyridyl)anthracene is influenced by environmental factors such as the presence of guest molecules and metal salts . These factors can affect the compound’s efficacy and stability, as well as the properties and functions of the supramolecular assemblies it forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4'-(9,10-anthracenediyl)bis- typically involves the reaction of anthracene with pyridine derivatives under specific conditions. One common method is the Suzuki cross-coupling reaction, where anthracene is reacted with 4-bromopyridine in the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of Pyridine, 4,4'-(9,10-anthracenediyl)bis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4,4'-(9,10-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a wide range of functionalized anthracenes.
Scientific Research Applications
Pyridine, 4,4'-(9,10-anthracenediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescence and as a dopant in OLEDs.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photophysics.
9,10-Dibromoanthracene: Used as an intermediate in the synthesis of other anthracene derivatives.
Uniqueness: Pyridine, 4,4'-(9,10-anthracenediyl)bis- stands out due to its dual pyridyl groups, which enhance its ability to form coordination complexes and improve its solubility in various solvents. This makes it more versatile in applications compared to other anthracene derivatives.
Properties
IUPAC Name |
4-(10-pyridin-4-ylanthracen-9-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-6-20-19(5-1)23(17-9-13-25-14-10-17)21-7-3-4-8-22(21)24(20)18-11-15-26-16-12-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQRUMAXVBWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=NC=C4)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571400 | |
Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194861-72-8 | |
Record name | 4,4'-(Anthracene-9,10-diyl)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.